molecular formula C7H4Br2O B1583856 3,4-Dibromobenzaldehyde CAS No. 74003-55-7

3,4-Dibromobenzaldehyde

Cat. No.: B1583856
CAS No.: 74003-55-7
M. Wt: 263.91 g/mol
InChI Key: UTYRZXNEFUYFCJ-UHFFFAOYSA-N
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Description

3,4-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and an aldehyde group at the 1 position. This compound is a white to pale yellow crystalline solid and is primarily used in organic synthesis and various chemical reactions .

Mechanism of Action

Target of Action

This compound is a derivative of benzaldehyde, which is known to interact with various biological targets, but the specific targets of 3,4-Dibromobenzaldehyde remain to be identified .

Mode of Action

The mode of action of this compound is not well-studied. As a benzaldehyde derivative, it may share some of the chemical properties and reactivity of benzaldehyde. The presence of bromine atoms on the benzene ring could significantly alter its reactivity and interactions with biological targets .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns would be crucial in understanding its pharmacokinetic profile .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect its stability, efficacy, and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromobenzaldehyde can be synthesized through a multi-step reaction. One common method involves the bromination of benzaldehyde. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromobenzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of conjugated polymers and organic semiconductors.

    Biological Studies: Utilized in the synthesis of biologically active molecules for medicinal chemistry research.

    Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromobenzaldehyde is unique due to the presence of two bromine atoms at the 3 and 4 positions, which significantly influences its chemical reactivity and properties. This substitution pattern allows for specific interactions in organic synthesis and material science applications that are not achievable with other isomers .

Properties

IUPAC Name

3,4-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYRZXNEFUYFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347481
Record name 3,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74003-55-7
Record name 3,4-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-Dibromobenzaldehyde in the synthesis of branched π-conjugated systems, and how does its structure contribute to the final product's properties?

A1: this compound serves as a crucial building block in the iterative synthesis of branched π-conjugated systems. [] The research utilizes a metal-catalyzed cross-coupling reaction between a terminal alkyne and this compound. The bromine atoms in the 3 and 4 positions of the benzaldehyde ring provide sites for further functionalization. This allows for the attachment of additional phenyl units through subsequent reactions, ultimately contributing to the extended π-conjugation in the final branched molecules. [] The specific positioning of the bromine atoms in this compound, as opposed to other isomers, influences the final arrangement of the phenyl units, directly affecting the optical properties of the synthesized branched π-conjugated systems. []

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